dihydro-5'H-spiro[cyclohexane-1,8'-[1,3]thiazolo[3,2-a]pyridin]-3'(2'H)-one
Overview
Description
Dihydro-5'H-spiro[cyclohexane-1,8'-[1,3]thiazolo[3,2-a]pyridin]-3'(2'H)-one, also known as SPH, is a heterocyclic compound with potential therapeutic applications. This molecule has generated significant interest among researchers due to its unique chemical structure and potential pharmacological properties.
Mechanism of Action
The exact mechanism of action of dihydro-5'H-spiro[cyclohexane-1,8'-[1,3]thiazolo[3,2-a]pyridin]-3'(2'H)-one is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by inhibiting the activity of certain enzymes or proteins. For example, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to inhibit the growth of various pathogenic fungi and viruses. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of using dihydro-5'H-spiro[cyclohexane-1,8'-[1,3]thiazolo[3,2-a]pyridin]-3'(2'H)-one in lab experiments is its unique chemical structure, which allows for the development of novel therapeutic agents. Additionally, the synthesis method for this compound is efficient and yields a high purity product suitable for scientific research. However, one limitation of using this compound in lab experiments is its potential toxicity. More research is needed to determine the safe dosage and potential side effects of this compound.
Future Directions
There are several future directions for research on dihydro-5'H-spiro[cyclohexane-1,8'-[1,3]thiazolo[3,2-a]pyridin]-3'(2'H)-one. One area of interest is the development of novel therapeutic agents based on the chemical structure of this compound. Additionally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Finally, the potential use of this compound as a fluorescent probe for imaging applications warrants further investigation.
Conclusion
In conclusion, this compound is a heterocyclic compound with potential therapeutic applications. Its unique chemical structure and potential pharmacological properties have generated significant interest among researchers. The synthesis method for this compound is efficient and yields a high purity product suitable for scientific research. However, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Scientific Research Applications
Dihydro-5'H-spiro[cyclohexane-1,8'-[1,3]thiazolo[3,2-a]pyridin]-3'(2'H)-one has been studied for its potential therapeutic applications in various fields. It has been shown to possess anticancer activity, antifungal activity, and antiviral activity. Additionally, this compound has been studied for its potential use as a fluorescent probe for imaging applications.
properties
IUPAC Name |
spiro[5,6,7,8a-tetrahydro-[1,3]thiazolo[3,2-a]pyridine-8,1'-cyclohexane]-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NOS/c14-10-9-15-11-12(5-2-1-3-6-12)7-4-8-13(10)11/h11H,1-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJMFHPGCYLYSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCCN3C2SCC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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